Efavirenz, emtricitabine, and tenofovir disoproxil fumarate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of the triple combination tablet has not been detailed in the provided papers. However, the pharmacokinetic trial in healthy volunteers demonstrated bioequivalence to the concomitant administration of the individual agents, suggesting that the fixed-dose combination is effectively delivering the drugs in a manner similar to their separate administration .

Molecular Structure Analysis

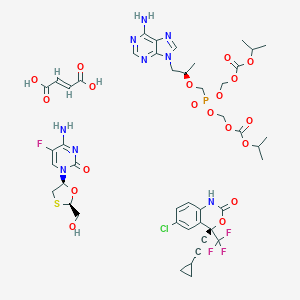

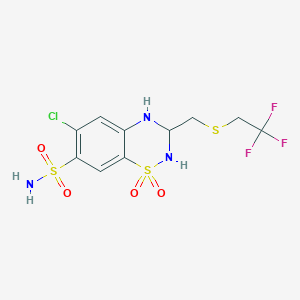

The molecular structure of the combination involves efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI); emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) analog of cytidine; and tenofovir disoproxil fumarate, an NRTI analog of adenosine monophosphate . These components work synergistically to inhibit HIV replication by interfering with the reverse transcriptase enzyme, which is crucial for the synthesis of new virions .

Chemical Reactions Analysis

The combination of efavirenz, emtricitabine, and tenofovir disoproxil fumarate inhibits the activity of HIV reverse transcriptase by competing with natural deoxyribonucleosides for incorporation into the growing viral DNA chain, resulting in early chain termination . The synergistic anti-HIV-1 activity of the combination has been demonstrated in vitro, with the drugs working together to enhance the formation of dead-end complexes by HIV-1 reverse transcriptase, thereby inhibiting viral replication more effectively than any of the drugs alone .

Physical and Chemical Properties Analysis

The physical and chemical properties of the individual components have been characterized using a stability-indicating UPLC method, which allows for the simultaneous separation and estimation of emtricitabine, efavirenz, and tenofovir disoproxil fumarate in bulk drug mix and pharmaceutical dosage forms . This method ensures that the drugs are stable and can be accurately quantified for therapeutic use. The retention times for emtricitabine, efavirenz, and tenofovir disoproxil fumarate were approximately 0.68, 2.10, and 1.34 minutes, respectively, indicating rapid detection and quantification capabilities .

Applications De Recherche Scientifique

Efficacy in HIV Treatment

Efavirenz, emtricitabine, and tenofovir disoproxil fumarate (TDF) are primarily used in the treatment of HIV-1 infection. Studies have demonstrated their efficacy in achieving viral suppression. For instance, a study comparing rilpivirine with efavirenz, each combined with tenofovir disoproxil fumarate and emtricitabine, found rilpivirine to show non-inferior efficacy with a more favorable safety and tolerability profile (Molina et al., 2011). Another study highlighted the non-inferior antiretroviral efficacy of doravirine/lamivudine/tenofovir disoproxil fumarate compared to efavirenz/emtricitabine/tenofovir disoproxil fumarate at week 48 (Orkin et al., 2018).

Bioequivalence Studies

Research has also been conducted on the bioequivalence of the single-tablet regimen of efavirenz/emtricitabine/tenofovir disoproxil fumarate compared to the administration of its individual components. A study found that the coformulation is bioequivalent, providing a convenient option for treatment (Mathias et al., 2007).

Treatment Naivety and Switch Studies

In the context of treatment-naive patients and those switching from other regimens, efavirenz/emtricitabine/tenofovir disoproxil fumarate has been evaluated for its effectiveness and safety. For example, a study on switching from efavirenz, emtricitabine, and tenofovir disoproxil fumarate to tenofovir alafenamide coformulated with rilpivirine and emtricitabine in virally suppressed adults found the switch to be non-inferior in maintaining viral suppression (Dejesus et al., 2017).

Comparison with Other Treatment Regimens

Comparative studies with other treatment regimens have been conducted to assess the relative efficacy and safety of efavirenz/emtricitabine/tenofovir disoproxil fumarate. A study comparing it with elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate for initial treatment of HIV-1 infection demonstrated similar long-term safety and efficacy at week 96 (Zolopa et al., 2013).

Investigation in Special Populations

The regimen has also been investigated in specific populations and under different conditions, such as a study reporting a case of acute hepatic failure with this drug combination (Qayyum et al., 2012).

Safety And Hazards

Efavirenz/emtricitabine/tenofovir DF can cause serious, life-threatening side effects. These include a buildup of lactic acid in the blood (lactic acidosis), liver problems, severe skin rash and allergic reactions, mental health problems, and new or worsening kidney problems, including kidney failure . Rarely, this drug may cause a swollen liver and a buildup of acid in the blood .

Propriétés

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N5O10P.C14H9ClF3NO2.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);3-4,7-8H,1-2H2,(H,19,20);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;;2-1+/t14-;13-;5-,6+;/m100./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRMCFDXPIEYGX-NWRGJBOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53ClF4N9O19PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1198.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atripla | |

CAS RN |

731772-50-2 | |

| Record name | Efavirenz-emtricitabine-tenofovir disoproxil fumarate mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efavirenz mixture with emtricitabine, tenofovir and disoproxil fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731772502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

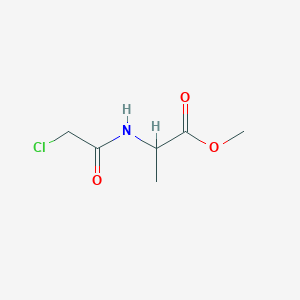

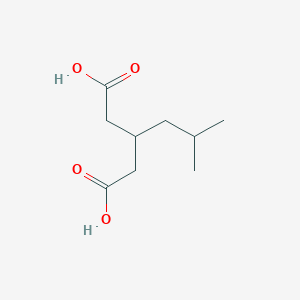

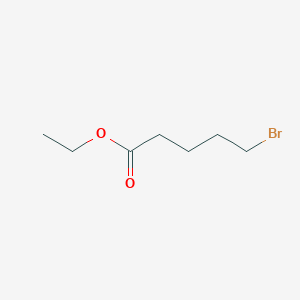

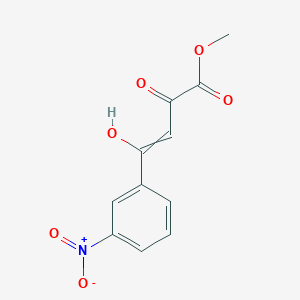

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)

![[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130309.png)

![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)